molecular formula C11H16N2O2 B13880130 Ethyl 4-(pyridin-2-ylamino)butanoate

Ethyl 4-(pyridin-2-ylamino)butanoate

Cat. No.: B13880130
M. Wt: 208.26 g/mol
InChI Key: GQLVFQOJSHSIKX-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-2-ylamino)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(pyridin-2-ylamino)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 2-aminopyridine with ethyl acrylate under nitrogen protection. The reaction is typically carried out in anhydrous ethanol with trifluoromethanesulfonic acid as a catalyst. The mixture is heated in an oil bath at temperatures between 120-160°C for 16-20 hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The raw materials, such as 2-aminopyridine and ethyl acrylate, are readily available and cost-effective, making the industrial production economically viable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-2-ylamino)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Substitution: Various alkyl halides or acyl chlorides can be used as reagents.

Major Products

    Hydrolysis: Produces 4-(pyridin-2-ylamino)butanoic acid and ethanol.

    Reduction: Yields 4-(pyridin-2-ylamino)butanol.

    Substitution: Forms various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of ethyl 4-(pyridin-2-ylamino)butanoate involves its interaction with specific molecular targets. The pyridine ring and amino group allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Ethyl 4-(pyridin-2-ylamino)butanoate can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their reactivity and applications due to variations in their carbon chain length and ester groups.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 4-(pyridin-2-ylamino)butanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)7-5-9-13-10-6-3-4-8-12-10/h3-4,6,8H,2,5,7,9H2,1H3,(H,12,13)

InChI Key

GQLVFQOJSHSIKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCNC1=CC=CC=N1

Origin of Product

United States

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